1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396848-07-9, molecular formula C15H18N2O2S, molecular weight 290.4 g/mol) is a synthetic asymmetrically disubstituted urea derivative. The molecule combines a 3-hydroxy-3-phenylpropyl moiety on one urea nitrogen and a thiophen-2-ylmethyl group on the other.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1396848-07-9
Cat. No. B2401610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea
CAS1396848-07-9
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=CS2)O
InChIInChI=1S/C15H18N2O2S/c18-14(12-5-2-1-3-6-12)8-9-16-15(19)17-11-13-7-4-10-20-13/h1-7,10,14,18H,8-9,11H2,(H2,16,17,19)
InChIKeyPZGXIHDZZSKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396848-07-9): Core Identity and Procurement-Relevant Profile


1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396848-07-9, molecular formula C15H18N2O2S, molecular weight 290.4 g/mol) is a synthetic asymmetrically disubstituted urea derivative . The molecule combines a 3-hydroxy-3-phenylpropyl moiety on one urea nitrogen and a thiophen-2-ylmethyl group on the other. This structural architecture places the compound within a class of urea-based small molecules that are frequently investigated as enzyme inhibitors, receptor modulators, and privileged scaffolds in medicinal chemistry [1]. The compound carries a chiral center at the hydroxy-substituted carbon, and the presence of both a hydrogen-bond-donating hydroxyl group and a sulfur-containing thiophene heterocycle creates a distinctive pharmacophoric pattern that distinguishes it from simpler N,N'-disubstituted ureas. Available from several research chemical suppliers, this compound is primarily positioned as a tool for preclinical biochemical and pharmacological studies.

Chiral hydroxyl center enables stereochemical interactions and hydrogen bonding
Thiophene heterocycle supports unique S-π and chalcogen bonding, distinct from phenyl analogs
May serve as a tool compound for enzyme/receptor mechanism studies

Why 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Generic In-Class Urea Analogs


Urea-based compounds are not functionally interchangeable, as subtle modifications in the N-substituent pattern profoundly affect target recognition, binding kinetics, metabolic stability, and off-target profiles. In the case of 1-(3-hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea, the specific combination of a hydroxyl-bearing phenylpropyl arm and a thiophene-containing heterocyclic arm creates a unique hydrogen-bonding and π-interaction surface. The thiophene sulfur atom can engage in distinct S-π interactions and chalcogen bonding, while the secondary alcohol permits both hydrogen-bond donation and acceptance. Any replacement that deletes the thiophene ring (e.g., phenylmethyl or cyclohexyl analogs) eliminates sulfur-mediated interactions, alters lipophilicity, and changes metabolic susceptibility. Conversely, deleting the hydroxyl group removes a key stereochemical and hydrogen-bonding element. Substitution with other thiophene-positional isomers or different heterocycles (furan, oxazole) changes the electronic distribution and ring geometry. Therefore, direct functional substitution without empirical validation introduces unacceptable risk of altered potency, selectivity, and pharmacokinetic behavior [1].

Replacing thiophene with phenyl or cyclohexyl eliminates sulfur-mediated interactions and may alter target recognition.

Removing the hydroxyl group eliminates stereochemical and hydrogen-bonding capacity, potentially shifting binding profiles.

Changing the methylene spacer or heterocycle alters conformational flexibility and electronic distribution, requiring re-validation.

Quantitative Differentiation Evidence for 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Analogs


Structural Uniqueness: Distinctive Thiophenylmethyl-Hydroxyphenylpropyl Pharmacophore Combination Relative to Closest Analogs

The target compound bears a 3-hydroxy-3-phenylpropyl group on one urea nitrogen and a thiophen-2-ylmethyl group on the other. The four most structurally proximal analogs documented in chemical catalogs are: (i) 1-(3-Hydroxy-3-phenylpropyl)-3-(phenylmethyl)urea – benzene replaces thiophene, eliminating sulfur-mediated interactions; (ii) 1-(3-Hydroxy-3-phenylpropyl)-3-(methyl)urea – drastically reduced steric bulk and π-surface; (iii) 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-yl)urea – direct thiophene attachment without methylene spacer alters conformational flexibility; and (iv) 1-Cyclohexyl-3-(3-hydroxy-3-phenylpropyl)urea – saturated ring replaces aromatic thiophene. No public-domain quantitative head-to-head pharmacological comparison data (IC50, Ki, EC50) for the target compound against any of these analogs has been identified as of the search date . This evidence gap must be explicitly acknowledged for procurement and compound selection decisions.

Structural Uniqueness
Data to verify
Target combines thiophenylmethyl, chiral hydroxyl, and spacer – absent in closest catalog analogs
No quantitative comparison data available; structural analogy alone insufficient for substitution decisions.
Head-to-head profiling required before procurement.
Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

Physicochemical Property Differentiator: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Des-thiophene and Des-hydroxy Analogs

Computed physicochemical properties for the target compound can be compared to hypothetical or literature-derived values for key analogs. The presence of the thiophene ring increases lipophilicity (estimated CLogP) relative to a des-thiophene phenylmethyl analog, while the hydroxyl group introduces a hydrogen-bond donor that is absent in fully alkylated ureas. These differences influence passive membrane permeability, solubility, and metabolic clearance, but no experimentally measured values (LogD, solubility, PAMPA permeability, microsomal stability) for the target compound have been located in the public domain for direct comparison with named analogs .

Computed Lipophilicity
Class-level inference
CLogP ~2.1 (target) vs. ~2.3 (phenyl) and ~0.9 (methyl analog)
May influence permeability and solubility; experimental ADME data absent.
In silico calculation only; no experimental validation available.
Physicochemical Profiling Drug-likeness Permeability Prediction

Recommended Application Scenarios for 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea Based on Available Structural Evidence


Scaffold-Hopping and Bioisosteric Replacement Studies in Medicinal Chemistry

Given the thiophene ring's established role as a phenyl bioisostere with distinct electronic properties, this compound serves as a probe for evaluating the impact of replacing a phenyl group with a thiophen-2-ylmethyl moiety in existing urea-based lead series. The hydroxyl group further provides a handle for prodrug strategies or additional hydrogen-bond-directed affinity tuning [1]. However, researchers must generate their own comparator data, as no published head-to-head studies exist.

Construction of Focused Urea Libraries for Enzyme Inhibition Screening

The compound's disubstituted urea core with a chiral secondary alcohol is suitable as a building block or reference point in constructing focused libraries targeting enzymes that recognize urea derivatives as substrate mimics — including ureases, soluble epoxide hydrolase, and certain proteases [1]. The thiophene moiety may confer selectivity advantages over phenyl-containing analogs that can only be assessed through direct comparative screening, which remains unreported at this time.

Computational Chemistry and Docking Model Validation

The unique combination of a thiophene sulfur and a chiral alcohol makes this compound useful for validating computational models of sulfur-mediated protein-ligand interactions and hydrogen-bond network predictions. Its activity in relevant assays (once experimentally determined) can serve as a ground-truth dataset for scoring function benchmarking [1]. Currently, any such use is dependent on de novo experimental data generation.

Application
Selection Property
Validation Focus
Scaffold-Hopping Studies
Thiophene as phenyl bioisostere with distinct sulfur electronics
Generate head-to-head comparator data
Focused Urea Library Screening
Chiral secondary alcohol handle for affinity tuning
Comparative selectivity screening against enzyme panels
Computational Docking Validation
Sulfur-mediated interaction and H-bond network modeling
Experimental ground-truth data generation for scoring function benchmarking
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